molecular formula C16H17ClFN3O2S B2587229 N-allyl-2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921796-38-5

N-allyl-2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2587229
CAS No.: 921796-38-5
M. Wt: 369.84
InChI Key: DIILRSXMLXTRND-UHFFFAOYSA-N
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Description

N-allyl-2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921796-38-5) is a synthetically designed imidazole derivative with significant potential in medicinal chemistry and drug discovery research. This compound features a molecular weight of 369.8 and molecular formula C16H17ClFN3O2S . Its core structure contains an imidazole ring, an electron-rich five-membered aromatic aza-heterocycle that serves as an important functional fragment in numerous biomolecules and pharmaceutical compounds . The presence of multiple nitrogen atoms in the imidazole ring enables this compound to form various noncovalent interactions, including coordination bonds, hydrogen bonds, ionic bonds, and van der Waals forces, making it particularly valuable for constructing supramolecular complexes with potential medicinal applications . Current research indicates this compound holds promise for investigating anticancer mechanisms, particularly through the formation of metal supramolecular complexes that may exhibit multitargeting properties with improved selectivity and reduced toxicity compared to traditional therapies . The hydroxymethyl substituent on the imidazole ring provides a versatile handle for further chemical modification and bioconjugation, while the benzylthio ether linkage with chloro and fluoro substituents enhances the compound's ability to participate in diverse molecular recognition events. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the material safety data sheet prior to use and handle all compounds using appropriate laboratory safety practices.

Properties

IUPAC Name

2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O2S/c1-2-6-19-15(23)8-21-11(9-22)7-20-16(21)24-10-12-13(17)4-3-5-14(12)18/h2-5,7,22H,1,6,8-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIILRSXMLXTRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC2=C(C=CC=C2Cl)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C16H17ClFN3O2S
  • Molecular Weight : 369.84 g/mol
  • CAS Number : 921796-38-5

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design and development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, imidazole-based compounds have shown effectiveness against various pathogens, suggesting that this compound may exhibit similar properties.

Anticancer Potential

The anticancer activity of imidazole derivatives has been a focal point in recent research. Compounds structurally related to this compound have been reported to exert cytotoxic effects on cancer cell lines. For example, studies on other imidazole derivatives have revealed IC50 values in the low micromolar range against various cancer types, indicating that this compound could potentially inhibit tumor growth through similar mechanisms.

The mechanisms by which imidazole derivatives exert their biological effects are diverse and include:

  • Inhibition of Enzymatic Activity : Many imidazole compounds act as enzyme inhibitors, affecting pathways critical for cell proliferation.
  • Interaction with Cellular Targets : These compounds may bind to specific cellular receptors or proteins, altering their function and leading to apoptosis in cancer cells.

Case Studies

Several case studies provide insights into the biological activities of compounds related to this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various imidazole derivatives against human cancer cell lines. The results indicated that certain derivatives had IC50 values ranging from 0.01 μM to 4 μM, demonstrating potent anticancer activity .
  • Antimicrobial Efficacy :
    • Research on related imidazole compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) as low as 10 μg/mL .
  • Mechanistic Insights :
    • Investigations into the mode of action revealed that certain imidazole derivatives could induce mitochondrial dysfunction in cancer cells, leading to increased apoptosis .

Scientific Research Applications

Physical Properties

While specific physical properties such as melting point and boiling point are not widely available, the compound's solubility characteristics remain unspecified. Understanding these properties is crucial for its application in different formulations.

Antimicrobial Activity

N-allyl-2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has been investigated for its antimicrobial properties. The imidazole ring is known for contributing to the activity against various pathogens, making this compound a candidate for further development as an antimicrobial agent.

Drug Discovery

The compound's multifaceted mechanism of action suggests potential applications in drug discovery. It can act as a building block for synthesizing new derivatives with enhanced biological activity. Research indicates that compounds with similar structures have shown promising results in inhibiting specific biological targets associated with diseases.

Case Studies

  • Antifungal Activity : In a study focusing on imidazole derivatives, compounds similar to this compound demonstrated significant antifungal activity against Candida species, indicating its potential use in treating fungal infections.
  • Cancer Research : Another investigation highlighted the role of imidazole-based compounds in cancer treatment. The ability of these compounds to interact with biological pathways involved in tumor growth presents an opportunity for developing novel anticancer therapies.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules.

Reaction Mechanisms

The compound can participate in nucleophilic substitution reactions due to the presence of the thioether group, allowing for the introduction of diverse functional groups into synthesized molecules. This property is particularly useful in medicinal chemistry for developing new pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Insights

Core Heterocycle : The target compound’s imidazole core (vs. thiadiazole in ) may confer distinct electronic properties and hydrogen-bonding capacity, influencing target selectivity. Imidazoles often exhibit better metabolic stability than thiadiazoles due to reduced susceptibility to hydrolysis .

This contrasts with simpler benzylthio (e.g., 5h) or methylthio (e.g., 5k) groups in analogs, which lack halogen-based polarity . The hydroxymethyl group improves aqueous solubility compared to purely hydrophobic substituents (e.g., isopropyl-methylphenoxy in 5e), possibly reducing off-target binding.

The chloro-fluoro substitution may require specialized reagents, increasing complexity.

Therapeutic Potential: Compounds with thioether linkages (e.g., 5e, 5h) are frequently explored as antimicrobial or anticancer agents. The target compound’s imidazole core and halogenated benzyl group align with motifs seen in kinase inhibitors (e.g., JAK/STAT inhibitors) .

Q & A

Q. How can reaction conditions be optimized for synthesizing N-allyl-2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide analogs?

  • Methodological Answer : Optimization involves selecting catalysts (e.g., Cu(OAc)₂ for 1,3-dipolar cycloaddition), solvent systems (e.g., tert-butanol/water 3:1), and reaction time (6–8 hours). Monitor progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) . Adjust substituents on azide/alkyne precursors to modulate reactivity.

Q. What are the best practices for characterizing the structural integrity of this compound?

  • Methodological Answer : Use multi-modal spectroscopy:
  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve substituent environments (e.g., allyl protons at δ 5.3–5.5 ppm, aromatic protons in DMSO-d₆) .
  • HRMS for molecular ion validation (e.g., [M+H]+ calculated vs. observed) .

Q. How can solubility and stability issues be addressed during in vitro assays?

  • Methodological Answer :
  • Test solubility in DMSO (common stock solvent) and dilute in aqueous buffers (pH 7.4).
  • For stability, avoid prolonged exposure to light/moisture. Use lyophilization for long-term storage.
  • Recrystallization from ethanol or DMF/acetic acid mixtures improves purity and stability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Synthesize analogs with varied substituents (e.g., halogen, nitro, or methyl groups on aromatic rings) .
  • Evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett constants) or steric parameters.
  • Use docking studies (e.g., AutoDock Vina) to predict binding modes against target proteins .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer :
  • Perform molecular dynamics simulations (AMBER/GROMACS) to assess binding stability.
  • Use density functional theory (DFT) to calculate electrostatic potential maps for reactive sites.
  • Validate with X-ray crystallography (if co-crystals are obtainable) to resolve binding conformations .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Check for tautomerism (e.g., imidazole ring proton exchange) using variable-temperature NMR .
  • Compare experimental data with computed spectra (GIAO method in Gaussian).
  • Consider steric hindrance or solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

Q. What strategies improve yield in multi-step syntheses of thioether-linked imidazole derivatives?

  • Methodological Answer :
  • Optimize thioether formation using mild bases (K₂CO₃) and polar aprotic solvents (DMF) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Use protecting groups (e.g., acetyl for hydroxymethyl) to prevent side reactions .

Data Analysis and Experimental Design

Q. How to analyze enzyme inhibition data when IC₅₀ values conflict with docking predictions?

  • Methodological Answer :
  • Reassess docking parameters (e.g., flexible vs. rigid receptor).
  • Perform surface plasmon resonance (SPR) to measure binding kinetics.
  • Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What statistical approaches are recommended for dose-response studies of this compound?

  • Methodological Answer :
  • Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation).
  • Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
  • Report confidence intervals (95%) and replicate experiments (n ≥ 3) .

Troubleshooting Synthesis and Purification

Q. How to address low yields in cycloaddition reactions for imidazole-thioether analogs?

  • Methodological Answer :
  • Ensure strict anhydrous conditions (use molecular sieves).
  • Optimize copper catalyst loading (10 mol% Cu(OAc)₂) and reaction temperature (RT vs. 50°C) .
  • Quench reactions with ice-water to precipitate impurities before extraction .

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